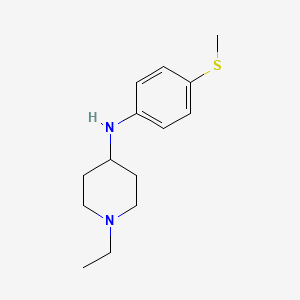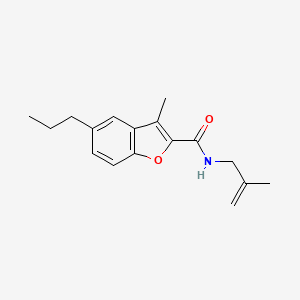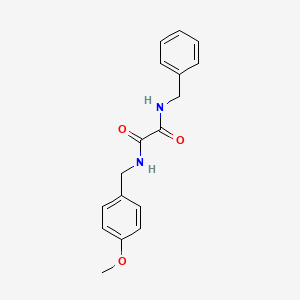![molecular formula C14H21NO4S B5146587 3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide](/img/structure/B5146587.png)
3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is an organic compound with a complex structure that includes hydroxyl groups, a sulfanyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propionaldehyde with 4-methylthiophenol in the presence of a base to form an intermediate. This intermediate is then reacted with an appropriate amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and resins due to its multifunctional groups.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2,2-bis(hydroxymethyl)propionaldehyde: A simpler analog with similar hydroxyl groups but lacking the sulfanyl and amide groups.
2-hydroxy-3,5-bis(hydroxymethyl)benzaldehyde: Another compound with multiple hydroxyl groups but a different core structure.
Uniqueness
3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is unique due to the presence of both sulfanyl and amide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(4-methylphenyl)sulfanylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-2-4-12(5-3-11)20-7-6-15-13(19)14(8-16,9-17)10-18/h2-5,16-18H,6-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWYECMXBODQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B5146512.png)
![Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone](/img/structure/B5146520.png)
![(5E)-1-(4-ethylphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5146525.png)

![N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5146543.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
![2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5146551.png)


![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
